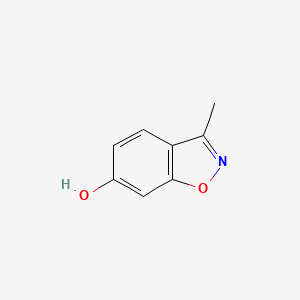

3-Methyl-1,2-benzisoxazol-6-ol

Beschreibung

Structural Characterization of 3-Methyl-1,2-benzisoxazol-6-ol

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound under investigation carries the International Union of Pure and Applied Chemistry systematic name 3-methyl-1,2-benzoxazol-6-ol, which accurately describes its structural features and substitution pattern. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically indicating the presence of a benzene ring fused to an isoxazole moiety. The systematic name reflects the methyl substituent at position 3 of the isoxazole ring and the hydroxyl functional group at position 6 of the benzene portion.

The compound is registered under Chemical Abstracts Service number 66033-92-9, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this compound as 3-methylbenzo[d]isoxazol-6-ol, which employs the bracket notation to specify the fusion pattern between the aromatic rings. The systematic identification also includes the molecular descriptor language number MFCD00460585, facilitating electronic database management and compound tracking in research applications.

The International Chemical Identifier string for this compound is InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3, providing a standardized method for representing the molecular structure in digital formats. The corresponding International Chemical Identifier Key IZKYNZFXZSIBLH-UHFFFAOYSA-N serves as a compressed hash of the International Chemical Identifier string, enabling rapid database searches and structural comparisons. The Simplified Molecular-Input Line-Entry System notation CC1=NOC2=C1C=CC(=C2)O offers a linear representation of the molecular structure that facilitates computer-based chemical information processing.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H7NO2, indicating the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition reflects the structural complexity of the heterocyclic system, where the carbon skeleton forms the fused ring framework while heteroatoms contribute to the electronic properties and chemical reactivity of the molecule.

The molecular weight has been precisely determined as 149.15 grams per mole through computational analysis using standardized atomic masses. This molecular weight calculation provides essential information for stoichiometric calculations in synthetic procedures and analytical quantification methods. The relatively modest molecular weight places this compound in a favorable range for pharmaceutical applications and organic synthesis applications where molecular size constraints may apply.

The elemental composition analysis reveals that carbon constitutes the largest mass fraction of the molecule, contributing approximately 64.4% of the total molecular weight. Hydrogen atoms account for approximately 4.7% of the molecular mass, while nitrogen and oxygen together represent approximately 30.9% of the total weight. This distribution highlights the significant contribution of heteroatoms to the overall molecular properties, particularly considering their influence on polarity, hydrogen bonding capacity, and electronic characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, allowing for the determination of connectivity patterns and electronic environments of individual atoms within the molecule. While specific Nuclear Magnetic Resonance data for this exact compound is limited in the available literature, related benzisoxazole derivatives provide valuable comparative information for structural assignments.

The proton Nuclear Magnetic Resonance spectrum of related 3-methyl-1,2-benzisoxazole compounds typically exhibits characteristic chemical shift patterns that can be extrapolated to the hydroxylated derivative. The methyl group attached to the isoxazole ring generally appears as a sharp singlet in the aliphatic region, typically around 2.5-2.7 parts per million. The aromatic protons of the benzene ring system exhibit chemical shifts in the 7.0-8.0 parts per million region, with coupling patterns that reflect the substitution pattern and electronic effects of the hydroxyl group.

For structurally related benzisoxazole derivatives synthesized and characterized in research studies, the carbon-13 Nuclear Magnetic Resonance spectra show distinct signals corresponding to different carbon environments. The carbon atoms of the isoxazole ring typically resonate in characteristic regions, with the carbon bearing the methyl substituent appearing around 150-160 parts per million. The aromatic carbon atoms of the benzene ring exhibit chemical shifts in the 110-140 parts per million range, with the carbon bearing the hydroxyl group showing characteristic downfield shifts due to the electronegative oxygen substituent.

Infrared Absorption Signatures

Infrared spectroscopy serves as a powerful tool for identifying functional groups and structural features in this compound. The presence of the hydroxyl group is expected to produce a characteristic broad absorption band in the 3200-3600 wavenumber region, reflecting the stretching vibration of the oxygen-hydrogen bond. This absorption may show hydrogen bonding characteristics depending on the sample preparation and intermolecular interactions present in the solid state.

The aromatic carbon-carbon stretching vibrations typically appear in the 1450-1600 wavenumber region, providing information about the benzene ring system and its electronic properties. The isoxazole ring contributes additional characteristic absorption bands, particularly the carbon-nitrogen and nitrogen-oxygen stretching modes that appear in the 1200-1400 wavenumber range. These vibrations are sensitive to the electronic environment and substitution pattern of the heterocyclic system.

Related studies on hydroxylated benzisoxazole derivatives have reported characteristic absorption bands around 1496, 1454, 1208, 1079, 1037, and 1021 wavenumbers for similar compounds. The fingerprint region below 1000 wavenumbers contains numerous absorption bands that provide detailed structural information about the specific substitution pattern and ring system geometry. These low-frequency vibrations are particularly useful for compound identification and purity assessment through comparison with reference spectra.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular ion and fragmentation pathways of this compound. The molecular ion peak is expected to appear at mass-to-charge ratio 149, corresponding to the molecular weight of the intact compound. The stability of this molecular ion under electron ionization conditions depends on the electronic structure and the presence of heteroatoms that can stabilize positive charge through resonance effects.

Fragmentation patterns in mass spectrometry are influenced by the structural features of the benzisoxazole ring system. Common fragmentation pathways for related compounds include loss of the methyl group, resulting in a fragment at mass-to-charge ratio 134, and loss of the hydroxyl group, producing a fragment at mass-to-charge ratio 132. The benzisoxazole ring system may undergo ring-opening reactions under high-energy conditions, leading to the formation of characteristic fragment ions that provide structural confirmation.

Research on related benzisoxazole compounds has demonstrated that the mass spectrometric behavior is significantly influenced by the substitution pattern and the presence of heteroatoms. The nitrogen and oxygen atoms in the isoxazole ring can participate in charge stabilization, affecting the relative intensities of fragment ions. Base peak assignments typically correspond to the most stable ionic species formed during the fragmentation process, often involving aromatic stabilization or heteroatom-stabilized carbocations.

X-ray Crystallographic Studies

Bond Length and Angle Analysis

X-ray crystallographic analysis would provide precise geometric parameters for this compound, including bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure. The fused ring system creates constraints on the molecular geometry, with the benzene and isoxazole rings sharing a common edge that enforces planarity in this region of the molecule.

The carbon-nitrogen and nitrogen-oxygen bonds within the isoxazole ring are expected to exhibit bond lengths characteristic of aromatic heterocycles, with partial double bond character due to electron delocalization. Theoretical calculations and experimental studies on related benzisoxazole compounds suggest that the nitrogen-oxygen bond length typically ranges from 1.35 to 1.40 Angstroms, while carbon-nitrogen bonds in the ring system measure approximately 1.30 to 1.35 Angstroms.

The hydroxyl substituent at position 6 introduces additional geometric considerations, particularly regarding the carbon-oxygen bond length and the hydrogen bonding potential of the hydroxyl group. The carbon-oxygen single bond is expected to measure approximately 1.37 Angstroms, consistent with phenolic compounds. The orientation of the hydroxyl group relative to the ring plane may be influenced by intramolecular interactions and crystal packing forces, affecting the overall molecular conformation.

Crystal Packing and Intermolecular Interactions

Crystal packing analysis would reveal the arrangement of this compound molecules in the solid state and identify the dominant intermolecular forces that stabilize the crystal structure. The presence of both hydrogen bond donor (hydroxyl group) and acceptor sites (nitrogen and oxygen atoms of the isoxazole ring) suggests that hydrogen bonding networks may play a significant role in crystal stabilization.

The planar nature of the benzisoxazole ring system facilitates π-π stacking interactions between adjacent molecules, which commonly contribute to the stability of aromatic heterocyclic crystals. The separation distance between parallel aromatic planes in such stacking arrangements typically ranges from 3.3 to 3.6 Angstroms, optimizing the balance between attractive π-electron interactions and repulsive steric effects.

The methyl substituent at position 3 may influence the crystal packing through van der Waals interactions and steric considerations that affect the optimal molecular arrangements in the crystal lattice. The three-dimensional packing motif would likely accommodate the geometric requirements of hydrogen bonding while maximizing the efficiency of space filling in the crystal structure. Analysis of intermolecular contact distances would provide insights into the relative importance of different types of non-covalent interactions in determining the solid-state structure and properties of this compound.

Eigenschaften

IUPAC Name |

3-methyl-1,2-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKYNZFXZSIBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475614 | |

| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66033-92-9 | |

| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Methyl-1,2-benzisoxazol-6-ol involves the reaction of 1-(2,4-dihydroxyphenyl)ethanone oxime with potassium hydroxide in a methanol/water mixture . The reaction is typically carried out under reflux conditions for several days, followed by purification through silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar principles as laboratory-scale methods, with optimization for larger-scale reactions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,2-benzisoxazol-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like triflic anhydride in dichloromethane under inert atmosphere conditions are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzisoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methyl-1,2-benzisoxazol-6-ol has been explored as a scaffold for designing novel pharmaceuticals. Its derivatives have shown promise as acetylcholinesterase inhibitors (AChEIs), which are critical in treating neurodegenerative diseases such as Alzheimer's disease. Recent studies have reported the synthesis of various benzisoxazole derivatives that exhibit potent AChE inhibition with submicromolar IC50 values. For instance, a study highlighted the development of a series of compounds where one derivative displayed an IC50 of 2.8 nM against human AChE, demonstrating significant neuroprotective effects in vivo .

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies to understand its interaction with various biological targets. It has been shown to inhibit specific enzymes, thereby modulating biochemical pathways. The mechanism of action typically involves binding to the active site of enzymes, which can lead to therapeutic effects in conditions characterized by enzyme overactivity .

Materials Science

In industry, this compound serves as a building block for synthesizing advanced materials, including polymers and coatings with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength .

Structure-Based Drug Design

The compound has also been employed in structure-based drug design (SBDD) strategies to develop multitarget ligands. By modifying its structure, researchers aim to create compounds that can interact with multiple biological targets simultaneously, increasing therapeutic efficacy while reducing side effects .

Case Study 1: Acetylcholinesterase Inhibition

A recent pharmacomodulation study focused on synthesizing new benzisoxazole derivatives aimed at enhancing AChEI activity. The study employed structure-activity relationship (SAR) analysis and docking studies to optimize compounds for improved binding affinity and selectivity towards AChE . The synthesized compounds were evaluated for their inhibitory effects using both in vitro assays and in vivo models.

Case Study 2: Material Development

Another research project investigated the use of this compound in developing novel polymeric materials. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to traditional materials .

Wirkmechanismus

The mechanism of action of 3-Methyl-1,2-benzisoxazol-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Molecular Formula: C₈H₇NO₂.

- Substituents : Methyl (C3) and hydroxyl (C6) groups.

- Applications : Serves as a precursor for synthesizing bioactive molecules, including antipsychotics and antiseizure agents (e.g., zonisamide, a 3-methanesulfonamide-substituted benzisoxazole) .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-Methyl-1,2-benzisoxazol-6-ol, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Key Structural Analogs and Their Properties

*Similarity scores (0–1 scale) based on structural overlap compared to this compound .

Substituent Effects on Reactivity and Bioactivity

Hydroxyl Group (C6): The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-hydroxylated analogs like 3-Methyl-1,2-benzisoxazole . This group also necessitates protective strategies during synthesis to prevent undesired reactions .

For example, 3-methyl-1,2-xylylene derivatives exhibit slower dimerization kinetics due to steric effects .

Nitro and Amine Groups: The nitro group in 1,2-Benzisoxazole-3-methanol, 6-nitro (CAS 102741-52-6) enhances electrophilicity, making it suitable for explosive materials . In contrast, amine-substituted analogs (e.g., 6-Phenylbenzo[d]isoxazol-3-amine) exhibit improved binding to biological targets, such as neurotransmitter receptors .

Halogen Substitution :

- Bromine in 6-Bromo-5-methyl-1,3-benzoxazole (CAS 1268037-03-1) alters electronic properties, increasing lipophilicity and resistance to metabolic degradation .

Biologische Aktivität

3-Methyl-1,2-benzisoxazol-6-ol (CAS No. 66033-92-9) is a compound with a fused benzene and isoxazole ring structure, characterized by a methyl group at the 3-position and a hydroxyl group at the 6-position. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₇N₁O₂

- Molecular Weight : Approximately 151.15 g/mol

- Structure : Features a benzisoxazole core, which is prevalent in various bioactive compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against multi-drug resistant bacterial strains. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic enzymes .

- Enzyme Inhibition : The compound has been shown to interact with key enzymes, potentially modulating biochemical pathways. For instance, it may inhibit cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators like prostaglandin E2.

- Cellular Effects : In vitro studies indicate that this compound can influence cell signaling pathways and gene expression, potentially inducing apoptosis in cancer cells and inhibiting proliferation .

Biological Activity Overview

The biological activities attributed to this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against multi-drug resistant strains; mechanism under investigation |

| Anti-inflammatory | Potential COX-2 inhibitor; reduces inflammatory mediators |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits cell proliferation |

Study on Antibacterial Properties

A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antibiotic agent. Further research is required to elucidate the specific interactions at the molecular level.

Study on Anti-inflammatory Effects

In a laboratory setting, the compound was tested for its ability to inhibit COX-2 activity. The findings indicated that this compound effectively reduced COX-2-mediated production of prostaglandins in human cell lines, supporting its potential use in treating inflammatory conditions .

Research Applications

The diverse biological activities of this compound pave the way for various research applications:

- Medicinal Chemistry : As a scaffold for developing new antibacterial and anti-inflammatory agents.

- Pharmacology : Investigating its role in modulating specific biochemical pathways related to disease processes.

- Drug Design : Exploring its interactions with target proteins for tailored therapeutic strategies.

Q & A

Q. Table 1: Kinetic Parameters for 3-Methyl-1,2-xylylene in CH₃CN

| Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|

| 24.6 | 0.012 ± 0.002 | |

| 35.4 | 0.025 ± 0.003 | |

| 44.9 | 0.041 ± 0.004 |

Q. Table 2: NMR Data for N-methyl-6-hydroxy-1,2-benzisoxazol-3(2H)-one

| Signal Type | δ (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 6.08 | Aromatic H (d, J=1.3 Hz) |

| ¹H NMR | 6.14 | Aromatic H (d, J=1.3 Hz) |

| ¹³C NMR | 153.8 | Carbonyl C (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.